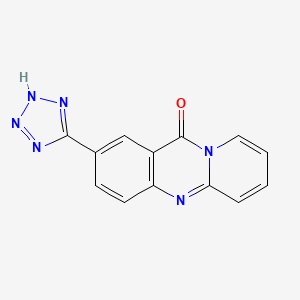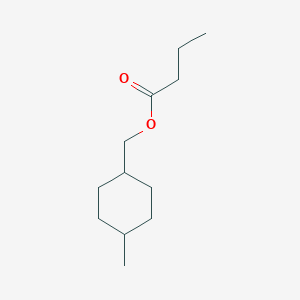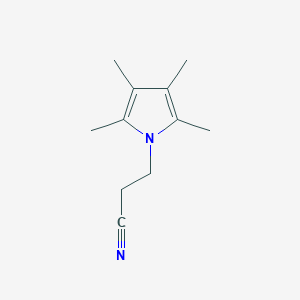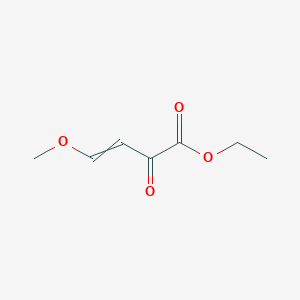![molecular formula C14H11ClN2O2 B14497761 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile CAS No. 63555-87-3](/img/structure/B14497761.png)
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile is a chemical compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features a chloropyridinyl group linked to a phenoxypropanenitrile moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridin-2-ol and 4-bromophenoxypropanenitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The 5-chloropyridin-2-ol undergoes a nucleophilic substitution reaction with 4-bromophenoxypropanenitrile to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile involves its interaction with specific molecular targets. For instance, in its role as a herbicide, the compound inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to the death of the targeted plant species .
Comparación Con Compuestos Similares
Similar Compounds
Haloxyfop-P-methyl: Another aryloxyphenoxypropionic acid used as a herbicide.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: A structurally similar compound with similar herbicidal properties.
2-Chloropyridine: A related compound used in various chemical syntheses.
Uniqueness
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its chloropyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
63555-87-3 |
|---|---|
Fórmula molecular |
C14H11ClN2O2 |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanenitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-10(8-16)18-12-3-5-13(6-4-12)19-14-7-2-11(15)9-17-14/h2-7,9-10H,1H3 |
Clave InChI |
UBEYZHNKTAFWIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)



![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
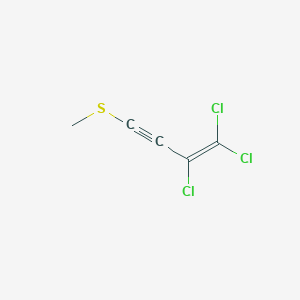
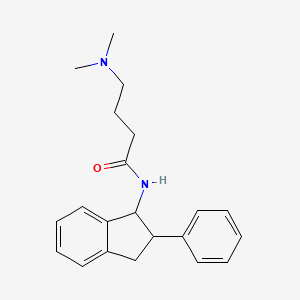

![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
